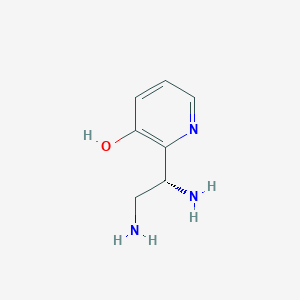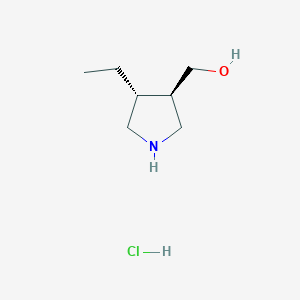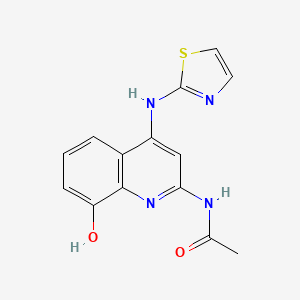
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a thiazole ring and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide typically involves multi-step organic reactions
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated quinoline derivative.
Formation of Acetamide Group: The final step involves the acylation of the amino group on the thiazole-substituted quinoline with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated quinoline derivative can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biology: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new therapeutic agents.
Materials Science: Explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(8-Hydroxy-4-
N-(4-(Thiazol-2-ylamino)quinolin-2-yl)acetamide: Similar structure but lacks the hydroxyl group on the quinoline ring.
N-(8-Hydroxyquinolin-2-yl)acetamide: Similar structure but lacks the thiazole ring.
Propiedades
Fórmula molecular |
C14H12N4O2S |
|---|---|
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
N-[8-hydroxy-4-(1,3-thiazol-2-ylamino)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)16-12-7-10(17-14-15-5-6-21-14)9-3-2-4-11(20)13(9)18-12/h2-7,20H,1H3,(H2,15,16,17,18,19) |
Clave InChI |
KYEOFBMITBHZCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



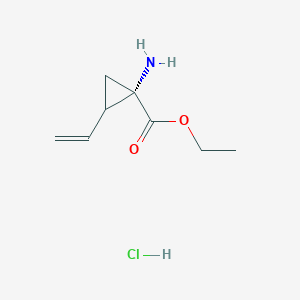
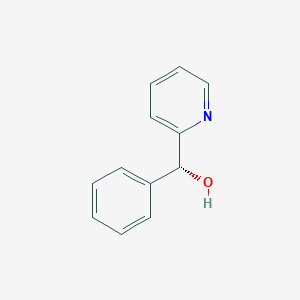
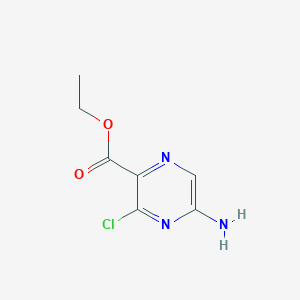

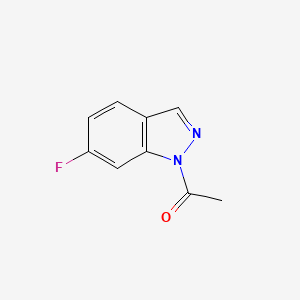
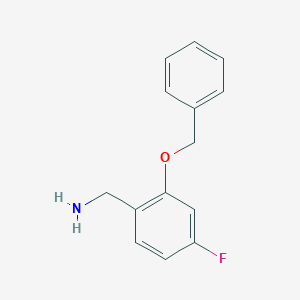
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
